molecular formula C8H16N2O B572061 Acetamide, N-methyl-N-[(3R)-3-pyrrolidinylmethyl]- CAS No. 1257315-98-2

Acetamide, N-methyl-N-[(3R)-3-pyrrolidinylmethyl]-

Cat. No. B572061
M. Wt: 156.229
InChI Key: QHEUECDMVWITEU-MRVPVSSYSA-N
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Description

“Acetamide, N-methyl-N-[(3R)-3-pyrrolidinylmethyl]-” is also known as N-Methylacetamide . It is a monocarboxylic acid amide that is the N-methyl derivative of acetamide . It has a role as a metabolite . The molecular formula is C3H7NO and the molecular weight is 73.0938 .


Synthesis Analysis

N-Methylacetamide can be synthesized by reacting with 3-bromothiophene in the presence of a CuI catalyst and N, N ′-dimethylethylenediamine . It can also be synthesized in the laboratory by direct reaction .


Molecular Structure Analysis

The IUPAC Standard InChI for N-Methylacetamide is InChI=1S/C3H7NO/c1-3(5)4-2/h1-2H3, (H,4,5) . The IUPAC Standard InChIKey is OHLUUHNLEMFGTQ-UHFFFAOYSA-N . The chemical structure is available as a 2D Mol file or as a computed 3D SD file .


Chemical Reactions Analysis

The reaction thermochemistry data for N-Methylacetamide is available . For example, it can form hydrogen bonds with deprotonated acids to amides .


Physical And Chemical Properties Analysis

N-Methylacetamide has a molecular weight of 73.0938 . More detailed physical and chemical properties are not provided in the search results.

Safety And Hazards

N-Methylacetamide is moderately toxic by intraperitoneal and subcutaneous routes . It is mildly toxic by ingestion and intravenous routes . It is a suspected carcinogen . When heated to decomposition, it emits toxic fumes of NOx .

properties

IUPAC Name

N-methyl-N-[[(3R)-pyrrolidin-3-yl]methyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N2O/c1-7(11)10(2)6-8-3-4-9-5-8/h8-9H,3-6H2,1-2H3/t8-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHEUECDMVWITEU-MRVPVSSYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N(C)CC1CCNC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N(C)C[C@@H]1CCNC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-methyl-N-[(3R)-pyrrolidin-3-ylmethyl]acetamide

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